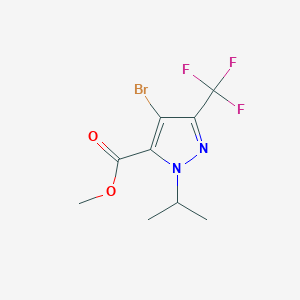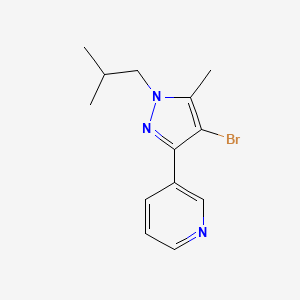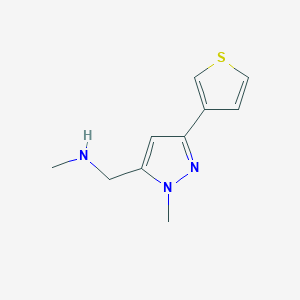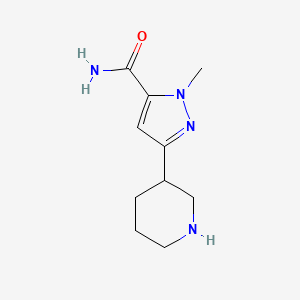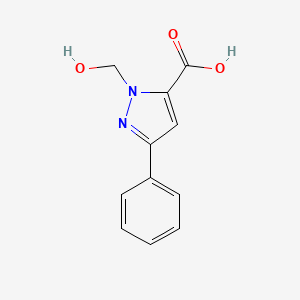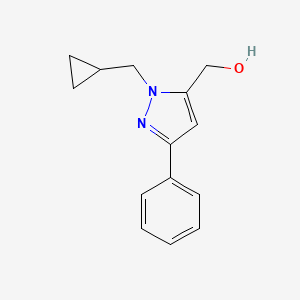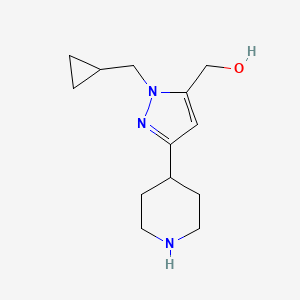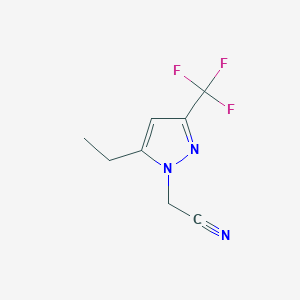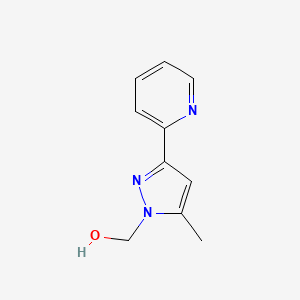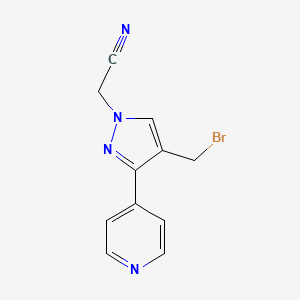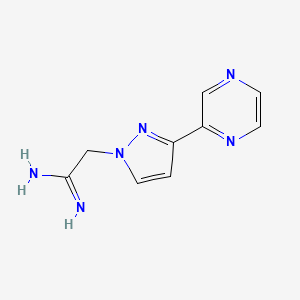
2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
Vue d'ensemble
Description
2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile (abbreviated as “BMPP”) is a novel synthetic molecule that has been the focus of much research in the scientific community due to its potential applications in a variety of fields, including medicinal chemistry and biochemistry. BMPP has been shown to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. In addition, BMPP has been studied for its potential to be used as a drug delivery system, as well as for its potential to be used as a therapeutic agent.
Applications De Recherche Scientifique
Crystal Structure Analysis
- Crystallography Studies : The compound "(E)-2-[5-(3-Bromophenyl)pyrazol-3-yl]-3-(pyrrol-2-yl)acrylonitrile" has been investigated for its crystal structure, demonstrating intra- and intermolecular hydrogen bonding, forming one-dimensional chains of molecules (Kumar et al., 1999).
Photoinduced Processes
- Photoinduced Tautomerization : A study on 2-(1H-pyrazol-5-yl)pyridines and derivatives revealed three types of photoinduced reactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer, highlighting the compounds' dual luminescence and their relevance in photophysics and photochemistry (Vetokhina et al., 2012).
Antioxidant Activity
- Antioxidant Properties : Research involving the synthesis of new heterocycles incorporating the pyrazolo-[3,4-d]pyrimidin-4-one moiety has found certain derivatives to exhibit antioxidant activity nearly equal to that of ascorbic acid, demonstrating the potential of these compounds in antioxidant applications (El‐Mekabaty, 2015).
Antimicrobial and Antitumor Activities
- Biological Activities : Pyrazolo[3,4-b]pyridine derivatives synthesized through multi-component reactions have been evaluated for their antimicrobial and antitumor activities, showing promising results against various bacterial and fungal strains, as well as liver cell lines. Some compounds exhibited significant antibacterial and antifungal activity, alongside notable antitumor effects (El-Borai et al., 2012).
Synthesis and Chemical Reactivity
- Synthetic Utility : The synthesis and chemical reactivity of related pyrazole derivatives have been extensively studied, indicating their utility as intermediates in the synthesis of complex heterocycles. This includes the development of novel synthetic methodologies, such as microwave-induced reactions, that yield products with potential pharmaceutical applications (Rahmati & Alizadeh Kouzehrash, 2011).
Propriétés
IUPAC Name |
2-(4-bromo-5-methyl-3-pyridin-3-ylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4/c1-8-10(12)11(15-16(8)6-4-13)9-3-2-5-14-7-9/h2-3,5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOBYNYWZRBBJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC#N)C2=CN=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





